2-异丙氧基恶唑烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

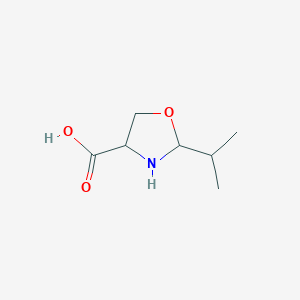

“2-Isopropyloxazolidine-4-carboxylic acid” is a compound that falls under the category of oxazolidines . Oxazolidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their ring structure . The molecular formula of “2-Isopropyloxazolidine-4-carboxylic acid” is C7H13NO3 .

Synthesis Analysis

The synthesis of oxazolidines, including “2-Isopropyloxazolidine-4-carboxylic acid”, can be achieved through various methods. One common method involves the reaction between amino alcohols and carboxylic acids . Another method involves the use of metal-free domino annulation/Mannich reactions . The synthesis of carboxylic acids, a key component in the formation of “2-Isopropyloxazolidine-4-carboxylic acid”, can be achieved through procedures such as hydrolysis of nitriles and carboxylation of organometallic intermediates .

Molecular Structure Analysis

The molecular structure of “2-Isopropyloxazolidine-4-carboxylic acid” consists of an oxazolidine ring with an isopropyl group and a carboxylic acid group attached . The presence of the carboxylic acid group contributes to the compound’s acidic properties.

Chemical Reactions Analysis

Carboxylic acids, like “2-Isopropyloxazolidine-4-carboxylic acid”, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution of the hydroxyl hydrogen, where an electrophile replaces the hydrogen .

科学研究应用

职业健康中的应用:Thienpont 等人 (1990) 的一项研究描述了从尿液中分离 2-硫代恶唑烷-4-羧酸的过程,这对于评估职业环境中接触二硫化碳很有用。

老年医学中的潜力:Weber 等人 (1982) 综述了噻唑烷-4-羧酸 (TC) 的化学性质、生物学效应和临床应用。该化合物对血液和组织中与年龄相关的生化变量表现出复苏作用,还具有抗毒作用,特别是对肝脏。

癌症治疗研究:Brugarolas 和 Gosálvez (1980) 的研究调查了噻唑烷-4-羧酸在晚期癌症患者中的应用,主要观察到对头颈部表皮癌伴肺转移的反应。

旋转能垒研究:Kern 等人 (1997) 对包括恶唑烷-4-羧酸在内的不同脯氨酸类似物的顺式/反式异构化旋转能垒进行的研究探索了这些化合物的构象性质。

药物应用:Alexiou 和 Demopoulos (2010) 讨论了异恶唑烷-3-酮苯磺酰胺衍生物的设计和合成,以潜在用于治疗长期糖尿病并发症。

农业和制药用途:Shaikh 等人 (1997) 描述了一种绿色化学方法来合成 4-噻唑烷酮-5-羧酸,该方法在农业和制药领域具有应用。

伪脯氨酸研究:Dumy 等人 (1997) 研究了丝氨酸、苏氨酸衍生的恶唑烷-4-羧酸和半胱氨酸衍生的噻唑烷羧酸作为肽合成中的构建模块。

未来方向

While specific future directions for “2-Isopropyloxazolidine-4-carboxylic acid” are not mentioned in the literature, oxazolidines and carboxylic acids are areas of active research. For instance, L-2-oxothiazolidine-4-carboxylic acid has been studied for its protective effects in myocardial infarction and other conditions . This suggests potential future research directions for related compounds like “2-Isopropyloxazolidine-4-carboxylic acid”.

属性

IUPAC Name |

2-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIZBNDENQMRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyloxazolidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Bromo-4-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172787.png)

![4-[3-(4-Ethoxyanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1172788.png)

![ethyl 3-[[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate](/img/no-structure.png)

![4-[3-(4-Ethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172790.png)

![3-[3-(2,4-Dimethylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172791.png)

![3-[3-(3-Bromo-4-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172794.png)

![2-[3-(2-Bromo-4-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172798.png)

![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1172801.png)

![N-(3-bromo-4-methylphenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1172802.png)

![2-[6-Chloro-3-(3-chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172805.png)

![3-[3-(4-Ethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172807.png)

![4-[3-(2,4-Dimethylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1172810.png)